molecular formula C9H10N2O B15330484 (2-Methylbenzo[d]oxazol-7-yl)methanamine

(2-Methylbenzo[d]oxazol-7-yl)methanamine

Cat. No.: B15330484
M. Wt: 162.19 g/mol
InChI Key: KNTQGXDZBVFPKL-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-7-yl)methanamine is a chemical building block based on the 2-methylbenzo[d]oxazole scaffold, supplied for research and development purposes. This compound features a primary amine functional group, making it a versatile intermediate for further chemical synthesis and exploration in medicinal chemistry. Benzo[d]oxazole derivatives are of significant interest in pharmaceutical research, particularly as inhibitors of the monoamine oxidase (MAO) enzymes . MAO enzymes are important targets for the treatment of neuropsychiatric and neurodegenerative disorders . MAO-A inhibitors have been used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease . Recent scientific studies have demonstrated that structurally related 2-methylbenzo[d]oxazole derivatives can act as potent and selective inhibitors of these enzymes, suggesting potential research applications for this compound class in developing new therapeutic agents . The benzoxazole core is a privileged structure in drug discovery, and its derivatives are known to be present in various marketed drugs and experimental compounds . Researchers can utilize (2-Methylbenzo[d]oxazol-7-yl)methanamine as a key precursor to synthesize novel molecules for biological evaluation. This product is intended for research use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C9H10N2O/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3

InChI Key

KNTQGXDZBVFPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction. This method uses N-phenylacetamides as substrates and involves the use of palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) as key reagents .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-7-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Methylbenzo[d]oxazol-7-yl)methanamine with key structural analogs, focusing on substituent effects, core heterocycle variations, and inferred biological implications.

(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 67266-48-2)

  • Core Structure : Benzo[d]imidazole (two nitrogen atoms in the heterocycle vs. one oxygen and one nitrogen in benzo[d]oxazole).
  • Substituents : Methoxy group at position 7 and methanamine at position 2.
  • Methoxy at position 7 may enhance lipophilicity compared to the methyl group in the target compound.

[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Impurity E, EP)

  • Core Structure : Benzodiazepine (a seven-membered ring with two nitrogen atoms).
  • Substituents : Chloro at position 7, 2-fluorophenyl at position 5, and methanamine at position 2.
  • Key Differences :
    • The benzodiazepine core is associated with central nervous system activity (e.g., anxiolytics), contrasting with the smaller benzo[d]oxazole system.
    • Bulky substituents (chloro, fluorophenyl) may reduce solubility compared to the target compound’s methyl group .

2-((4-((S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1H-imidazole Derivatives

  • Core Structure : Benzo[d][1,3]dioxole (oxygen-containing fused ring).
  • Substituents : Chloro, fluoro, methyl, and piperidinyl groups.
  • Structural complexity (piperidine linker) may improve metabolic stability compared to simpler methanamine derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Inferred Biological Relevance Reference
(2-Methylbenzo[d]oxazol-7-yl)methanamine Benzo[d]oxazole 2-CH₃, 7-CH₂NH₂ Potential enzyme/receptor modulation N/A
(7-Methoxy-1H-benzimidazol-2-yl)methanamine Benzo[d]imidazole 7-OCH₃, 2-CH₂NH₂ Antimicrobial/anticancer candidates
Impurity E (EP) Benzodiazepine 7-Cl, 5-(2-fluorophenyl), 2-CH₂NH₂ CNS-targeted activity
Patent imidazole derivative Benzo[d][1,3]dioxole 4-Cl, 2-F, CH₃, piperidinyl linker GLP-1 receptor activation

Research Findings and Implications

  • Synthetic Accessibility : Benzo[d]oxazole derivatives like the target compound are typically synthesized via cyclization of ortho-substituted anilines, as seen in related benzothiazole syntheses .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, F) in analogs enhance receptor affinity but may reduce solubility.
    • Methanamine groups improve water solubility, critical for bioavailability.
  • Gaps in Evidence: None of the provided sources directly address the pharmacological profile of (2-Methylbenzo[d]oxazol-7-yl)methanamine, necessitating further studies on its specific targets and potency.

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